molecular formula C20H16F3N5O2 B11288808 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1158767-78-2

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11288808
CAS No.: 1158767-78-2
M. Wt: 415.4 g/mol
InChI Key: NUSVBWDTAQAQPJ-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b][1,2,4]triazole oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(fluoromethyl)phenyl]acetamide
  • **2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(chloromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds .

Properties

CAS No.

1158767-78-2

Molecular Formula

C20H16F3N5O2

Molecular Weight

415.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H16F3N5O2/c1-11-6-8-12(9-7-11)17-25-19-26-18(30)15(28(19)27-17)10-16(29)24-14-5-3-2-4-13(14)20(21,22)23/h2-9,15H,10H2,1H3,(H,24,29)(H,25,26,27,30)

InChI Key

NUSVBWDTAQAQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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